N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a piperidinyl-pyrimidinyl moiety, and a thioacetamide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes acylation to form 4-bromoacetanilide.
Pyrimidine Derivative Synthesis: The pyrimidine ring is synthesized through a series of reactions involving piperidine and other reagents.
Thioacetamide Linkage Formation: The final step involves coupling the bromophenyl intermediate with the pyrimidine derivative using a thioacetamide linkage under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thioacetamide linkage can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include substituted derivatives with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced forms.
Scientific Research Applications
N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
- N-(4-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
- N-(4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
Uniqueness
N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This compound’s specific structure allows for unique applications and properties compared to its analogs.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c18-13-4-6-14(7-5-13)20-16(23)12-24-17-19-9-8-15(21-17)22-10-2-1-3-11-22/h4-9H,1-3,10-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTRNALPUBIENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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